Diethyl 2-(methoxymethoxy)phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(methoxymethoxy)phenylphosphonate is an organophosphorus compound with the molecular formula C12H19O5P. It is a diethyl ester of phosphonic acid, featuring a phenyl ring substituted with a methoxymethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(methoxymethoxy)phenylphosphonate typically involves the reaction of diethyl phosphite with 2-(methoxymethoxy)phenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(methoxymethoxy)phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenylphosphonates .
Scientific Research Applications
Diethyl 2-(methoxymethoxy)phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(methoxymethoxy)phenylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylphosphonate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
Dimethyl 2-(methoxymethoxy)phenylphosphonate: Similar structure but with methyl esters instead of ethyl esters, affecting its physical properties and reactivity.
Uniqueness
Diethyl 2-(methoxymethoxy)phenylphosphonate is unique due to the presence of the methoxymethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(13,17-5-2)12-9-7-6-8-11(12)15-10-14-3/h6-9H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEIHKOBOBOKDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OCOC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.